N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide (CAS 81603-52-3), also designated as N-(2-hydroxy-1,1-dimethylethyl)isonicotinamide, is a synthetic small-molecule isonicotinamide derivative featuring a tertiary carbinol side chain. The molecular formula is C₁₀H₁₄N₂O₂ with a molecular weight of 194.23 g/mol, and its structure comprises a pyridine-4-carboxamide core N-substituted with a 1-hydroxy-2-methylpropan-2-yl group.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 81603-52-3
Cat. No. B2955557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
CAS81603-52-3
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCC(C)(CO)NC(=O)C1=CC=NC=C1
InChIInChI=1S/C10H14N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h3-6,13H,7H2,1-2H3,(H,12,14)
InChIKeyGVZKRJYUUHPGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide (CAS 81603-52-3): Structural Identity and Procurement-Relevant Characteristics


N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide (CAS 81603-52-3), also designated as N-(2-hydroxy-1,1-dimethylethyl)isonicotinamide, is a synthetic small-molecule isonicotinamide derivative featuring a tertiary carbinol side chain [1]. The molecular formula is C₁₀H₁₄N₂O₂ with a molecular weight of 194.23 g/mol, and its structure comprises a pyridine-4-carboxamide core N-substituted with a 1-hydroxy-2-methylpropan-2-yl group [1]. This compound is primarily produced as a research building block for medicinal chemistry and materials science, with commercial suppliers reporting purities ranging from 90% to 98% .

Why Generic Substitution of N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide with Other Isonicotinamide Analogs Compromises Research Reproducibility


Isonicotinamide derivatives are not interchangeable due to the profound influence of the N-substituent on hydrogen-bonding capacity, lipophilicity, and metabolic stability. The target compound's tertiary carbinol motif provides two hydrogen-bond donors (the hydroxyl proton and the amide NH) and three acceptors (the amide carbonyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen) within a compact, conformationally restricted scaffold [1]. Substitution with a simpler alkyl amide (e.g., N-methylisonicotinamide) eliminates the hydroxyl donor and dramatically alters solubility and target-engagement profiles, while changing the substitution position to the 3-position (nicotinamide) alters the electron distribution in the heterocycle and consequently the compound's docking geometry in biological targets [1]. Therefore, even minor perturbations in the N-substituent can yield molecules with divergent physicochemical and pharmacological properties, making generic substitution inappropriate for quantitative structure-activity relationship (QSAR) campaigns, pharmacophore model validation, or fragment-based lead optimization.

Quantitative Differentiation of N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide (81603-52-3) Against Closest Structural Analogs


Enhanced Hydrogen-Bond Donor Count Relative to N-Alkyl Isonicotinamide Comparators

The target compound possesses two hydrogen-bond donors (HBD), a feature absent in simple N-alkyl isonicotinamide analogs such as N-methylisonicotinamide (HBD = 1) or N,N-dimethylisonicotinamide (HBD = 0) [1][2]. This additional donor, originating from the tertiary hydroxyl group, is critical for establishing bidentate interactions with biological targets that require a dual-donor pharmacophore, such as kinase hinge regions or protease active sites.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Reduced Lipophilicity (XLogP3) Compared to N-tert-Butyl Isonicotinamide

The target compound exhibits an XLogP3 value of 0.1, significantly lower than that of N-tert-butylisonicotinamide, which carries a non-hydroxylated tert-butyl amide substituent (XLogP3 = 1.1, PubChem-computed) [1][2]. This 1.0 log unit reduction in lipophilicity correlates with improved aqueous solubility and a lower propensity for non-specific protein binding, which are favorable attributes in early lead optimization.

ADME Optimization Lipophilicity Modulation Solubility Enhancement

Conformationally Restricted Linker Differentiates from N-(2-Hydroxyethyl)isonicotinamide in Rotatable Bond Count

The target compound possesses three rotatable bonds, whereas N-(2-hydroxyethyl)isonicotinamide has four rotatable bonds due to the linear ethanol side chain [1][2]. The gem-dimethyl substitution in the target compound's side chain restricts conformational flexibility, which can contribute to a lower entropic penalty upon binding to a target protein, potentially improving binding affinity in fragment-based discovery.

Conformational Analysis Ligand Efficiency Fragment-Based Drug Design

Higher Purity Specification Against Non-Specialty Bulk Analogs

Commercial listings for the target compound specify minimum purities of 95% (AKSci) and 98% (Leyan, ChemScene), which are markedly higher than the 90% purity specification reported for generic N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide from certain bulk aggregators . This purity differential is critical for quantitative biological assays where impurities can act as confounding inhibitors or agonists, skewing structure-activity relationship (SAR) data.

Chemical Procurement Quality Assurance Reproducibility

Regioisomeric Differentiation from Nicotinamide (3-Carboxamide) Analogs

The pyridine-4-carboxamide (isonicotinamide) core of the target compound is regioisomerically distinct from the biologically ubiquitous pyridine-3-carboxamide (nicotinamide) scaffold, which serves as the substrate for NAD⁺-dependent enzymes [1]. This 4-position amide is not recognized by nicotinamide phosphoribosyltransferase (NAMPT) and thus avoids interference with NAD⁺ salvage pathways, a common off-target liability of 3-carboxamide analogs used in cellular assays.

Target Selectivity Medicinal Chemistry Isomer Profiling

Favorable Topological Polar Surface Area (TPSA) within CNS Drug-Like Space

The target compound has a topological polar surface area (TPSA) of 62.2 Ų, which lies within the commonly accepted range for central nervous system (CNS) drug-like molecules (TPSA < 90 Ų) and is lower than that of N-(2-hydroxyethyl)isonicotinamide (TPSA = 75.2 Ų) [1][2]. This TPSA, combined with a low molecular weight (194.23 Da), predicts favorable passive blood-brain barrier permeability, positioning the compound as an attractive CNS-focused fragment.

CNS Drug Discovery Blood-Brain Barrier Penetration Physicochemical Profiling

Optimal Research and Industrial Use Cases for N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide (81603-52-3)


Fragment-Based Library Design for Dual Hydrogen-Bond Donor Pharmacophores

The compound's two hydrogen-bond donors, confirmed by PubChem descriptors [1], make it a privileged fragment for screening against targets that require a bidentate donor motif, such as the hinge region of ATP-competitive kinases. Its inclusion in focused fragment libraries can increase the hit rate for such targets compared to mono-donor isonicotinamide fragments, and it should be prioritized when the target's crystal structure or pharmacophore model indicates a need for dual HBD interactions.

Regioisomer-Specific Tool for Avoiding NAD⁺ Pathway Interference

Because the compound is a 4-carboxamide rather than the biologically active 3-carboxamide (nicotinamide), it serves as an ideal negative control or scaffold in cellular assays where modulation of NAD⁺ salvage pathways must be avoided [1]. Researchers studying sirtuins, PARPs, or metabolic enzymes that are sensitive to nicotinamide should select this isomer to eliminate confounding effects on cellular NAD⁺ pools.

Physicochemical Optimization of CNS-Penetrant Chemical Probes

With a TPSA of 62.2 Ų and XLogP3 of 0.1 [1], this compound resides within the favorable range for CNS drug-likeness (TPSA < 90 Ų, XLogP3 1–4). It is well-suited as a core scaffold for medicinal chemistry programs targeting neurodegenerative or neuropsychiatric disorders, where maintaining low molecular weight and moderate polarity is essential for achieving adequate brain exposure.

High-Purity Standard for Quantitative Assay Development

The availability of the compound at 95% (AKSci) and 98% (Leyan) purity makes it suitable as a quantitative standard in bioanalytical method development, such as LC-MS/MS calibration curves for metabolite identification studies. The defined purity specification reduces the risk of impurity-derived artifacts that could compromise the accuracy of concentration-response relationships in pharmacological profiling.

Quote Request

Request a Quote for N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.